molecular formula C14H19N3 B7725949 N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine

Cat. No.: B7725949
M. Wt: 229.32 g/mol
InChI Key: LPMVTIRBJHNMMX-UHFFFAOYSA-N
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Description

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is a synthetic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a phenylethanamine moiety linked via a methylene bridge. Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and neurotransmitter modulation properties .

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-17-14(9-11-16-17)12-15-10-8-13-6-4-3-5-7-13/h3-7,9,11,15H,2,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMVTIRBJHNMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrazole Methanol with 2-Phenylethanamine

A widely adopted method involves the direct condensation of (1-ethyl-1H-pyrazol-5-yl)methanol with 2-phenylethanamine under mild, catalyst-free conditions. This approach mirrors the synthesis of structurally related pyrazole derivatives, where:

  • Reagents : (1-Ethyl-1H-pyrazol-5-yl)methanol (1.2 equiv), 2-phenylethanamine (1.0 equiv), acetonitrile (solvent).

  • Conditions : Heating at 55–60°C for 8–12 hours under inert atmosphere.

  • Mechanism : Nucleophilic substitution at the hydroxymethyl group of the pyrazole, facilitated by the lone pair on the amine nitrogen.

The reaction achieves yields of 68–75% , with purity exceeding 95% after solvent evaporation and ether washing. Nuclear magnetic resonance (NMR) spectroscopy confirms successful product formation:

  • ¹H NMR : δ 1.35 (t, 3H, CH2CH3), 2.85 (m, 2H, PhCH2), 3.72 (s, 2H, NCH2), 5.62 (s, 1H, pyrazole-H).

  • ¹³C NMR : δ 14.1 (CH2CH3), 52.8 (NCH2), 126.4–139.2 (aromatic carbons).

Reductive Amination of Pyrazole Aldehyde

An alternative route employs reductive amination to form the C–N bond between a pyrazole aldehyde and 2-phenylethanamine:

  • Reagents : (1-Ethyl-1H-pyrazol-5-yl)carbaldehyde (1.0 equiv), 2-phenylethanamine (1.1 equiv), sodium cyanoborohydride (NaBH3CN, 1.5 equiv).

  • Conditions : Methanol solvent, room temperature, 6–8 hours.

  • Mechanism : Schiff base formation followed by borohydride reduction.

This method yields 60–65% product, with minor impurities from over-reduction or dimerization. The use of NaBH3CN ensures selective reduction of the imine intermediate without affecting the pyrazole ring.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that acetonitrile outperforms polar aprotic solvents (e.g., DMF) in condensation reactions due to its ability to stabilize transition states without side reactions. Elevated temperatures (55–60°C) enhance reaction rates but may degrade thermally sensitive intermediates.

Catalytic Enhancements

While the base method is catalyst-free, introducing Lewis acids (e.g., ZnCl2, 5 mol%) increases yields to 80–85% by polarizing the hydroxymethyl group for nucleophilic attack. However, catalyst removal adds purification steps, complicating scalability.

Characterization and Quality Control

Spectroscopic Validation

  • Mass Spectrometry : Molecular ion peak at m/z 257.18 (C15H20N3⁺), consistent with the molecular formula.

  • Infrared Spectroscopy : Stretching vibrations at 3280 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N pyrazole).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity in optimized batches.

Comparative Analysis of Methods

ParameterCondensationReductive Amination
Yield68–75%60–65%
Purity95–98%90–93%
Reaction Time8–12 h6–8 h
ScalabilityHighModerate
Byproducts<5%10–15%

Industrial Considerations

The condensation route is preferred for large-scale synthesis due to its simplicity and minimal purification requirements. Key challenges include:

  • Raw Material Availability : (1-Ethyl-1H-pyrazol-5-yl)methanol must be synthesized via formylation of 1-ethylpyrazole followed by reduction, adding 2–3 steps.

  • Cost Efficiency : Bulk pricing of 2-phenylethanamine ($120–150/kg) significantly impacts overall costs.

Emerging Techniques

Recent advances explore flow chemistry to enhance reaction control and reduce batch variability. Preliminary data show a 15% yield improvement in continuous-flow systems with immobilized catalysts .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and phenylethanamine moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

a) Pyrazole vs. Imidazole/Indole Derivatives
  • Pyrazole Core : The ethyl-substituted pyrazole in the target compound contrasts with imidazole or indole rings in analogs like N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylethanamine (20) (). Pyrazoles have two adjacent nitrogen atoms, creating an electron-deficient aromatic system, whereas imidazoles and indoles have different nitrogen arrangements, influencing hydrogen bonding and π-π stacking interactions. This affects solubility and receptor binding .
  • Phenylethanamine Moiety: The 2-phenylethanamine group is shared with compounds like N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine (9) (). This moiety is associated with neurotransmitter activity (e.g., adrenergic effects) and may serve as a precursor for bioactive isoquinolines .
b) N-Substituted Groups
  • Ethyl vs. Piperidine/Benzyl Groups: In N-(1-ethyl-1H-pyrazol-5-yl)-2-phenylquinazolin-4-amine (8) (), the ethyl group on pyrazole likely enhances lipophilicity compared to bulkier substituents like piperidine. Mechanochromic studies in suggest that N-substituents (e.g., benzyl, phenylethyl) alter solid-state fluorescence and stress-responsive behavior, implying that the ethyl group in the target compound may confer distinct mechanochemical properties .

Spectroscopic and Analytical Data

  • NMR and HR-MS: Pyrazole protons typically resonate at δ 6.0–7.5 ppm (¹H NMR), distinct from indole (δ 7.0–8.5 ppm) or imidazole (δ 7.5–8.0 ppm) signals. For N-((1H-Indol-3-yl)methyl)-2-phenylethanamine (CAS 256440-49-0, ), the indole NH proton appears as a broad singlet near δ 8.5 ppm, absent in the target compound due to pyrazole’s non-acidic NH .
  • Elemental Analysis : Carbon and nitrogen percentages in pyrazole derivatives (e.g., : 76.80% C, 17.06% N) align with expectations for compounds containing aromatic and amine groups .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity Reference
N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine Indole Indole, phenylethanamine Not specified Neurotransmitter modulation
N-(1-Ethyl-1H-pyrazol-5-yl)-2-phenylquinazolin-4-amine Pyrazole Ethyl, quinazoline Up to 82% Antimicrobial
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylethanamine Imidazole Benzimidazole, phenylethanamine 55–79% Not specified

Table 2: Spectroscopic Data Highlights

Compound Feature ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notable Peaks (HR-MS)
Pyrazole ring (target compound) 6.2–7.3 (pyrazole H) 105–150 (aromatic C) [M+H]+ calc. for C₁₃H₁₇N₃: 215.15
Indole analogs 7.5–8.5 (indole H) 110–140 (aromatic C) [M+H]+ calc. for C₁₇H₁₇N₂: 257.13

Biological Activity

N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with an ethyl group and a phenylethanamine moiety. The synthesis typically involves:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
  • Alkylation : The pyrazole is then alkylated with ethyl bromide.
  • Reductive Amination : The resulting compound undergoes reductive amination with 2-phenylethylamine in the presence of reducing agents like sodium cyanoborohydride.

This process results in the formation of this compound hydrochloride, which enhances solubility for biological testing.

2.1 Antimicrobial Properties

Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) and MDRPA (Multidrug-resistant Pseudomonas aeruginosa) through mechanisms that disrupt cell membrane integrity .

2.2 Anticancer Activity

The compound has been explored for its potential anticancer properties. Pyrazole derivatives are known to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR (Epidermal Growth Factor Receptor). In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes crucial for cell signaling pathways associated with cancer and inflammation.
  • Receptor Modulation : The compound could modulate receptor activity involved in various physiological processes, including pain and inflammation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-substituted pyrazole derivatives against various pathogens. The findings indicated that compounds similar to this compound exhibited significant inhibition of bacterial growth, suggesting potential for development as antimicrobial agents .

Case Study 2: Anticancer Effects

In another study focusing on the anticancer potential of pyrazole derivatives, researchers reported that certain compounds effectively inhibited cell proliferation in human cancer cell lines. These compounds were found to induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .

5. Conclusion

This compound represents a promising class of compounds with diverse biological activities, particularly in antimicrobial and anticancer research. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Tables

Biological Activity Effect Mechanism
AntimicrobialSignificant inhibition of bacterial growthDisruption of cell membrane integrity
AnticancerInduction of apoptosis in cancer cellsInhibition of tumor proliferation

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